molecular formula C12H13N3O2 B14408234 N-(2-(3-Oxo-3,4,5,6-tetrahydropyrazin-2-yl)phenyl)acetamide CAS No. 81965-08-4

N-(2-(3-Oxo-3,4,5,6-tetrahydropyrazin-2-yl)phenyl)acetamide

Cat. No.: B14408234
CAS No.: 81965-08-4
M. Wt: 231.25 g/mol
InChI Key: LIBCDKGLBAHXSO-UHFFFAOYSA-N
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Description

N-(2-(3-Oxo-3,4,5,6-tetrahydropyrazin-2-yl)phenyl)acetamide is an organic compound that belongs to the class of amides This compound features a phenyl ring substituted with an acetamide group and a tetrahydropyrazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-Oxo-3,4,5,6-tetrahydropyrazin-2-yl)phenyl)acetamide typically involves the following steps:

    Formation of the Tetrahydropyrazinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Ring: The phenyl ring can be introduced via a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-Oxo-3,4,5,6-tetrahydropyrazin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-(3-Oxo-3,4,5,6-tetrahydropyrazin-2-yl)phenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(3-Oxo-3,4,5,6-tetrahydropyrazin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-Oxo-3,4,5,6-tetrahydropyrazin-2-yl)phenyl)acetamide: shares structural similarities with other amides and pyrazinone derivatives.

    Phenoxyacetamide: Another compound with a similar acetamide group but different substituents.

    Indole and Quinoline Derivatives: These compounds also feature heterocyclic rings and are used in similar research applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

81965-08-4

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

N-[2-(6-oxo-2,3-dihydro-1H-pyrazin-5-yl)phenyl]acetamide

InChI

InChI=1S/C12H13N3O2/c1-8(16)15-10-5-3-2-4-9(10)11-12(17)14-7-6-13-11/h2-5H,6-7H2,1H3,(H,14,17)(H,15,16)

InChI Key

LIBCDKGLBAHXSO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=NCCNC2=O

Origin of Product

United States

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